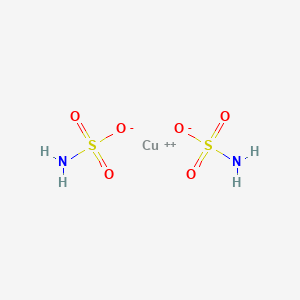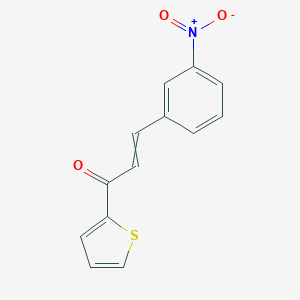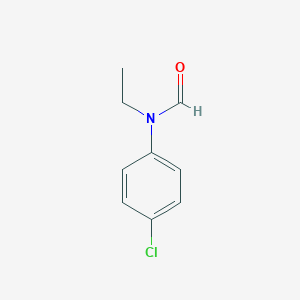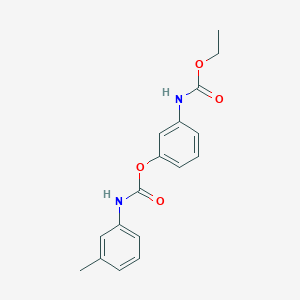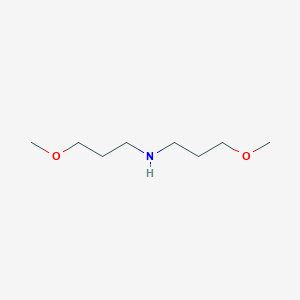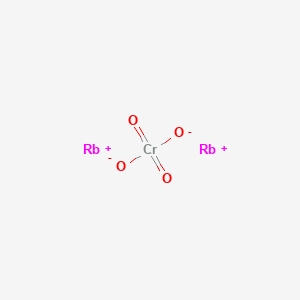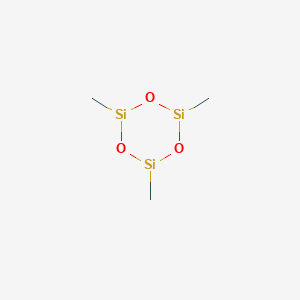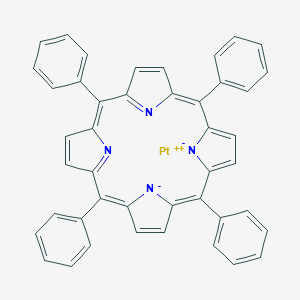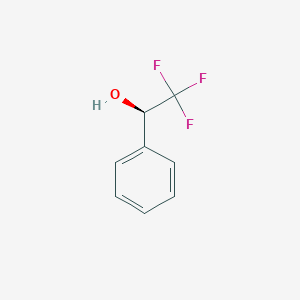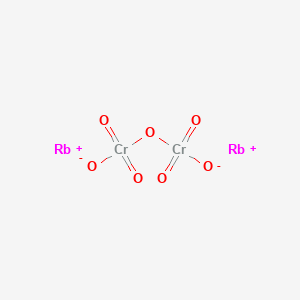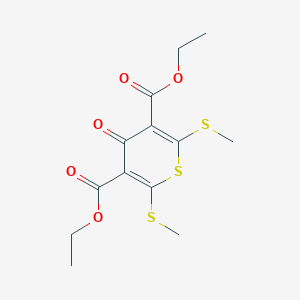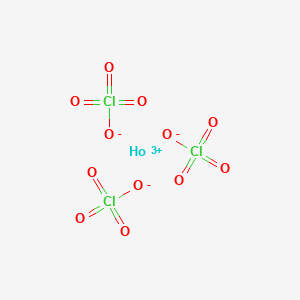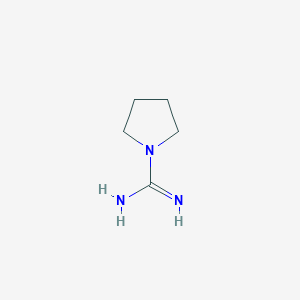
Pyrrolidine-1-carboximidamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Pyrrolidine-1-carboximidamide often involves innovative methodologies to construct the pyrrolidine ring, a core structural motif. For example, the synthesis of pyrrolidin-5-one-2-carboxamides was achieved through a one-pot Ugi reaction followed by regioselective cyclization, showcasing a method with good yields and high atom-economy under mild conditions (Shahriari et al., 2022). Additionally, the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides was highlighted for accessing different stereochemical patterns in pyrrolidine synthesis, indicating a method for achieving stereochemical diversity (Adrio & Carretero, 2019).
Molecular Structure Analysis
The molecular structure of Pyrrolidine-1-carboximidamide derivatives is crucial for their chemical reactivity and properties. Studies on crystal structures have revealed intermolecular hydrogen-bonding interactions forming distinct molecular networks, which are essential for understanding the compound's behavior and reactivity. For instance, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives demonstrate the importance of N—H⋯N hydrogen-bonding in forming stable molecular assemblies (Meva et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of Pyrrolidine-1-carboximidamide is showcased through its involvement in various chemical reactions, leading to the formation of diverse compounds. Lewis acid-catalyzed reactions have been utilized to prepare pyrrolidine derivatives, indicating the compound's versatility in synthetic chemistry (Lu & Shi, 2007). Additionally, its role in supramolecular chemistry is highlighted by the recurrence of specific synthons in crystal structures, which is critical for crystal engineering strategies (Vishweshwar et al., 2002).
Physical Properties Analysis
The physical properties of Pyrrolidine-1-carboximidamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents and possess high thermal stability, showcasing the impact of the pyrrolidine motif on material properties (Wang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Molecular Probes and Labels in Biophysical and Biomedical Research : Pyrrolidine derivatives, specifically nitroxides of the pyrrolidine series, are used as stable free radicals in molecular probes and labels for magnetic resonance spectroscopy and imaging due to their high stability in biological systems (Dobrynin et al., 2021).
Synthesis and Structural Analysis in Chemistry : Pyrrolidine-1-carboximidamide and its derivatives are involved in the synthesis of complex chemical structures, which have applications in the development of new materials and compounds (Eya’ane Meva et al., 2017).
Medicinal Chemistry and Drug Development : Pyrrolidines are significant in medicine, used as active pharmaceutical ingredients, and also find applications in industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).
Asymmetric Chemical Reactions : Pyrrolidine and related amines are used in asymmetric chemical reactions, such as the A(3) reactions with copper iodide and cocatalysts, demonstrating potential in organic synthesis (Zhao & Seidel, 2015).
Antitubercular Activity : Pyrrolidine carboxamides are recognized as potent inhibitors in antitubercular drugs, targeting specific enzymes in Mycobacterium tuberculosis (Sonia & Ravi, 2012).
Natural Product Synthesis : Pyrrolidines, being a crucial substructure in many bioactive natural products, are synthesized using cycloaddition and annulation strategies. These methods are highly efficient and versatile, contributing to the field of organic chemistry and drug discovery (Li et al., 2018).
Influenza Neuraminidase Inhibitors : Pyrrolidine derivatives are key components in the development of influenza neuraminidase inhibitors, which are crucial in the treatment of influenza (Wang et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRWPZTWLVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383243 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide | |
CAS RN |
13932-58-6 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



